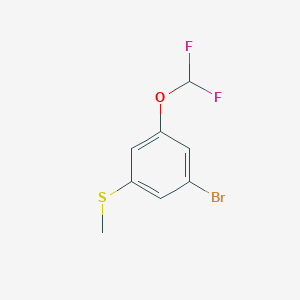

3-Bromo-5-(difluoromethoxy)thioanisole

描述

属性

IUPAC Name |

1-bromo-3-(difluoromethoxy)-5-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2OS/c1-13-7-3-5(9)2-6(4-7)12-8(10)11/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPMCTRAHJFTFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CC(=C1)OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-5-(difluoromethoxy)thioanisole chemical properties

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document aims to provide a comprehensive overview of the chemical properties, experimental protocols, and biological activities of 3-Bromo-5-(difluoromethoxy)thioanisole. However, a thorough search of scientific literature and chemical databases has revealed no specific information for this particular compound. The requested data regarding its chemical properties, synthesis, experimental protocols, and potential signaling pathways is not available in the public domain.

It is possible that this compound is a novel compound that has not yet been synthesized or characterized. Alternatively, there may be a typographical error in the chemical name provided.

To assist in your research, this guide will provide information on structurally similar compounds for which data is available. These include the ether analog, 3-Bromo-5-(difluoromethoxy)anisole , and the trifluoromethyl analog, 3-Bromo-5-(trifluoromethyl)thioanisole . It is important to note that the substitution of a thioether (-S-) linkage for an ether (-O-) linkage, or a difluoromethoxy (-OCHF2) group for a trifluoromethyl (-CF3) group, can significantly alter the physicochemical and biological properties of a molecule.

Part 1: Closely Related Analogs

3-Bromo-5-(difluoromethoxy)anisole

This compound is the ether analog of the requested molecule.

Chemical Structure:

Figure 1: Chemical structure of 3-Bromo-5-(difluoromethoxy)anisole.

Physicochemical Properties:

A summary of the available data for 3-Bromo-5-(difluoromethoxy)anisole is presented below.

| Property | Value | Reference |

| CAS Number | 1261446-31-4 | [1][2] |

| Molecular Formula | C8H7BrF2O2 | [2] |

| Molecular Weight | 253.04 g/mol | [2] |

3-Bromo-5-(trifluoromethyl)thioanisole

This compound shares the thioanisole core and the bromo-substituent at position 3, but features a trifluoromethyl group instead of a difluoromethoxy group at position 5.

Chemical Structure:

Figure 2: Chemical structure of 3-Bromo-5-(trifluoromethyl)thioanisole.

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 1072944-92-3 | |

| Molecular Weight | 271.1 g/mol | |

| IUPAC Name | 3-bromo-5-(trifluoromethyl)phenyl methyl sulfide | |

| Purity | 98% | |

| Physical Form | Liquid |

Part 2: Potential Synthetic Strategies

While no specific synthesis for this compound has been reported, a plausible synthetic route can be proposed based on general organic chemistry principles and known reactions for analogous compounds.

A potential disconnection approach suggests that the target molecule could be synthesized from a suitable thiophenol precursor.

Figure 3: Proposed retrosynthetic analysis.

General Experimental Protocol for Thioether Formation:

The synthesis of thioanisoles from thiophenols is a well-established reaction. A general protocol would involve the deprotonation of the thiophenol followed by nucleophilic attack on a methylating agent.

-

Deprotonation: 3-Bromo-5-(difluoromethoxy)thiophenol would be dissolved in a suitable solvent (e.g., ethanol, DMF).

-

A base (e.g., sodium hydroxide, sodium hydride) would be added to deprotonate the thiol, forming the corresponding thiophenolate.

-

Methylation: A methylating agent, such as methyl iodide or dimethyl sulfate, would be added to the reaction mixture.

-

The reaction would be stirred at an appropriate temperature (typically room temperature to gentle heating) until completion, monitored by techniques like Thin Layer Chromatography (TLC).

-

Work-up and Purification: The reaction mixture would be quenched with water and extracted with an organic solvent. The organic layer would then be washed, dried, and concentrated. The crude product would be purified using column chromatography.

Part 3: Potential Biological Activity and Signaling Pathways

Given the absence of experimental data for this compound, any discussion of its biological activity remains speculative. However, the structural motifs present in the molecule, such as the bromo- and difluoromethoxy-substituted phenyl ring, are found in various biologically active compounds.

For instance, other thioanisole derivatives have been investigated for their potential as herbicidal agents.[3]

Should this compound be synthesized and screened for biological activity, a general workflow for target identification and pathway analysis is outlined below.

Figure 4: General workflow for drug discovery.

Conclusion

There is currently no publicly available scientific information on this compound. This technical guide has provided information on closely related analogs to aid in further research. The synthesis of this compound is theoretically plausible, and should it become available, its biological properties would be of interest to the scientific community. Researchers interested in this molecule would need to undertake its synthesis and subsequent characterization and biological evaluation.

References

- 1. 1261446-31-4|3-Bromo-5-(difluoromethoxy)anisole|BLD Pharm [bldpharm.com]

- 2. 3-Bromo-5-(difluoromethoxy)anisole,1261446-31-4->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 3. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-5-(difluoromethoxy)thioanisole CAS number

An In-Depth Technical Guide to 3-Bromo-5-(difluoromethoxy)thioanisole

For Research, Scientific, and Drug Development Professionals

Abstract

This compound is a halogenated and fluorinated aromatic thioether. While a specific CAS number for this compound is not publicly cataloged, suggesting it may be a novel chemical entity, its structural motifs are of significant interest in medicinal chemistry and materials science. The presence of a bromine atom allows for further functionalization through cross-coupling reactions. The difluoromethoxy group can enhance metabolic stability and lipophilicity, properties that are highly desirable in drug candidates.[1][2] The thioanisole core is also a key component in various biologically active molecules. This guide provides a comprehensive overview of the predicted properties, a plausible synthetic route with detailed experimental protocols, and potential research applications for this compound, based on analogous compounds and established chemical principles.

Chemical Identity and Predicted Properties

A definitive CAS number for this compound is not currently available in major chemical databases. The structure contains a central benzene ring substituted with a bromo group, a difluoromethoxy group, and a methylthio (thioanisole) group at positions 3, 5, and 1, respectively.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, estimated from structurally related compounds such as 3-bromoanisole, 3-bromo-4-fluorothioanisole, and 3-bromo-5-(difluoromethoxy)anisole.[3][4][5][6]

| Property | Predicted Value |

| Molecular Formula | C8H7BrF2OS |

| Molecular Weight | 269.11 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | > 200 °C (estimated) |

| LogP | 3.5 - 4.5 (estimated) |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, EtOAc, THF) |

Predicted Spectroscopic Data

The expected spectroscopic data is crucial for the characterization of this compound. The following are predictions based on analogous structures.

| Spectroscopy | Predicted Data |

| ¹H NMR (CDCl₃) | δ 7.2-7.4 (m, 3H, Ar-H), 6.5-6.8 (t, 1H, -OCHF₂), 2.5 (s, 3H, -SCH₃) |

| ¹³C NMR (CDCl₃) | δ 158-160 (C-O), 140-142 (C-S), 122-124 (C-Br), 115-125 (aromatic C-H), 113-117 (t, J ≈ 260 Hz, -OCHF₂), 15-17 (-SCH₃) |

| ¹⁹F NMR (CDCl₃) | δ -80 to -90 (d, J ≈ 65 Hz) |

| IR (thin film) | 3100-3000 cm⁻¹ (Ar C-H), 2920-2850 cm⁻¹ (Alkyl C-H), 1600-1580 cm⁻¹ (C=C), 1100-1000 cm⁻¹ (C-F), 700-600 cm⁻¹ (C-S), 600-500 cm⁻¹ (C-Br) |

| Mass Spec (EI) | m/z 268/270 (M⁺), fragments corresponding to loss of CH₃, SCH₃, OCHF₂ |

Synthesis and Experimental Protocols

A plausible synthetic route for this compound would likely start from a commercially available precursor such as 3-bromo-5-hydroxythiophenol or a related compound. A multi-step synthesis is proposed below.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-hydroxythioanisole

This step involves the selective methylation of the thiol group of 3-bromo-5-hydroxythiophenol.

-

Materials:

-

3-Bromo-5-hydroxythiophenol (1.0 eq)

-

Methyl iodide (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetone (anhydrous)

-

-

Procedure:

-

To a stirred solution of 3-bromo-5-hydroxythiophenol in anhydrous acetone, add potassium carbonate.

-

Stir the suspension at room temperature for 30 minutes.

-

Add methyl iodide dropwise to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 3-bromo-5-hydroxythioanisole.

-

Step 2: Synthesis of this compound

This step involves the difluoromethylation of the hydroxyl group of 3-bromo-5-hydroxythioanisole. Several methods for difluoromethylation of phenols have been reported.[7][8][9][10][11]

-

Materials:

-

3-Bromo-5-hydroxythioanisole (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

Chlorodifluoromethane (Freon 22) or another suitable difluoromethylating agent (e.g., difluoromethyltriflate)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add a suspension of sodium hydride in anhydrous DMF.

-

Cool the suspension to 0 °C and add a solution of 3-bromo-5-hydroxythioanisole in anhydrous DMF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture to 0 °C and carefully bubble chlorodifluoromethane gas through the solution for 2-3 hours, or add the alternative difluoromethylating agent.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction with ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.

-

Potential Applications in Research and Drug Development

The unique combination of functional groups in this compound makes it a promising candidate for various applications in drug discovery and materials science.

Medicinal Chemistry

-

Metabolic Stability: The difluoromethoxy group is known to block metabolic oxidation at that position, potentially increasing the half-life of a drug molecule.[1][2]

-

Lipophilicity and Bioavailability: The fluorine atoms can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and improve bioavailability.[2]

-

Scaffold for Further Synthesis: The bromine atom provides a handle for further diversification through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound is unknown, its structural components are found in molecules with known biological effects.

-

Kinase Inhibition: Many kinase inhibitors feature substituted aromatic rings. The overall structure could be explored for its potential to inhibit various protein kinases involved in cell signaling pathways related to cancer and inflammation.

-

Ion Channel Modulation: Halogenated aromatic compounds have been shown to interact with ion channels.

-

Enzyme Inhibition: The thioether and difluoromethoxy groups could interact with the active sites of various enzymes.

A hypothetical signaling pathway that could be targeted by derivatives of this compound is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often dysregulated in cancer.

Caption: Hypothetical inhibition of the MAPK signaling pathway by a derivative of this compound.

Safety and Handling

As with any novel chemical compound, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The safety profile of this compound is unknown, but related bromoaromatic compounds can be irritants.[4]

Conclusion

This compound represents a potentially valuable, yet underexplored, chemical entity. Its synthesis is achievable through established organic chemistry methodologies. The combination of a reactive bromine handle, a metabolically stable difluoromethoxy group, and a thioanisole core makes it an attractive scaffold for the development of new pharmaceuticals and functional materials. Further research is warranted to synthesize and characterize this compound and to explore its biological activities and potential applications.

References

- 1. 2-Bromo-6-(difluoromethoxy)thioanisole | 1804895-99-5 | Benchchem [benchchem.com]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1261446-31-4|3-Bromo-5-(difluoromethoxy)anisole|BLD Pharm [bldpharm.com]

- 4. 3-Bromoanisole | C7H7BrO | CID 16971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. 3-Bromo-5-(difluoromethoxy)anisole,1261446-31-4->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 7. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: 3-Bromo-5-(difluoromethoxy)thioanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular properties of 3-Bromo-5-(difluoromethoxy)thioanisole, a compound of interest in contemporary chemical research and pharmaceutical development.

Molecular Structure and Properties

This compound is an aromatic organic compound characterized by a benzene ring substituted with a bromine atom, a difluoromethoxy group, and a methylthio group. The precise arrangement of these functional groups on the aromatic core dictates its chemical reactivity and potential applications.

Molecular Weight

The molecular weight of a compound is a fundamental physical property crucial for stoichiometric calculations in chemical reactions, preparation of solutions with specific molar concentrations, and analytical characterization. The molecular weight of this compound has been determined based on its molecular formula.

| Property | Value |

| Molecular Formula | C₈H₆BrF₂OS |

| Molecular Weight | 285.10 g/mol |

Note: The molecular weight is calculated from the sum of the atomic weights of its constituent atoms.

Logical Relationship of the Molecular Structure

The following diagram illustrates the connectivity of the atoms within the this compound molecule.

Caption: Connectivity of functional groups in this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of halogenated and fluorinated thioanisole derivatives can be extensive. Researchers interested in the practical synthesis of this compound would typically adapt established methodologies for the formation of aryl thioethers and the introduction of difluoromethoxy groups. A generalized workflow is presented below.

Caption: A simplified, conceptual workflow for the synthesis of the target compound.

This guide serves as a foundational resource for professionals engaged in chemical and pharmaceutical sciences. For specific experimental details, researchers are encouraged to consult peer-reviewed scientific literature and established chemical synthesis databases.

Technical Guide: Structure Elucidation of 3-Bromo-5-(difluoromethoxy)thioanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hypothesized structure, properties, and analytical characterization of 3-Bromo-5-(difluoromethoxy)thioanisole. Due to the absence of this compound in current chemical literature, this document outlines a plausible synthetic route and predicted analytical data based on established chemical principles and spectroscopic data from analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of novel thioanisole derivatives for potential applications in drug discovery and materials science.

Introduction

Thioanisole and its derivatives are a class of organosulfur compounds that are of significant interest in medicinal chemistry and materials science. The introduction of a difluoromethoxy group can significantly alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The further incorporation of a bromine atom provides a handle for subsequent cross-coupling reactions, enabling the synthesis of more complex molecular architectures. This guide focuses on the theoretical structure elucidation of a novel compound, this compound.

Chemical Structure and Properties

The proposed structure for this compound, systematically named 1-Bromo-3-(difluoromethoxy)-5-(methylthio)benzene, is depicted below.

Chemical Structure:

Caption: Proposed structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on computational models and data from structurally similar compounds.

| Property | Predicted Value |

| Molecular Formula | C₈H₇BrF₂OS |

| Molecular Weight | 269.11 g/mol |

| Appearance | Colorless to pale yellow liquid or low melting solid |

| Boiling Point | ~250-270 °C (at 760 mmHg) |

| LogP | ~3.5-4.0 |

| CAS Number | Not available |

Proposed Synthetic Pathway

A plausible multi-step synthetic route for this compound is outlined below, starting from commercially available 3,5-dibromophenol.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1,3-Dibromo-5-(difluoromethoxy)benzene

-

Principle: This reaction introduces the difluoromethoxy group onto the phenol via a nucleophilic substitution reaction. Common methods involve the use of chlorodifluoromethane (Freon-22) or sodium chlorodifluoroacetate as a difluorocarbene precursor.[1][2]

-

Protocol:

-

To a solution of 3,5-dibromophenol (1 equivalent) in a suitable solvent such as DMF or acetonitrile, add a base such as sodium hydroxide or potassium carbonate (2-3 equivalents).

-

The reaction mixture is then treated with a difluoromethylating agent. For instance, bubble chlorodifluoromethane gas through the solution at a controlled temperature (e.g., 70-80 °C) for several hours.

-

Alternatively, sodium chlorodifluoroacetate (2-3 equivalents) can be added, and the mixture heated to induce decarboxylation and formation of difluorocarbene.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

Step 2: Synthesis of 3-Bromo-5-(difluoromethoxy)thiophenol

-

Principle: This step involves the conversion of one of the bromo groups to a thiol via a nucleophilic aromatic substitution or a metal-catalyzed thiolation reaction.

-

Protocol:

-

A mixture of 1,3-dibromo-5-(difluoromethoxy)benzene (1 equivalent) and a sulfur source such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis is heated in a polar aprotic solvent like DMF or NMP.

-

The reaction temperature is typically maintained between 100-150 °C.

-

The reaction progress is monitored by TLC or GC-MS.

-

After completion, the reaction mixture is cooled, acidified with a dilute acid (e.g., 1M HCl), and extracted with an organic solvent.

-

The combined organic extracts are washed, dried, and concentrated.

-

The resulting thiophenol can be purified by column chromatography or distillation under reduced pressure.

-

Step 3: Synthesis of this compound

-

Principle: The final step is the methylation of the thiophenol to yield the target thioanisole. This is a standard S-alkylation reaction.[3]

-

Protocol:

-

To a solution of 3-bromo-5-(difluoromethoxy)thiophenol (1 equivalent) in a solvent such as acetone or acetonitrile, add a base like potassium carbonate (1.5-2 equivalents).

-

To this suspension, add a methylating agent such as methyl iodide or dimethyl sulfate (1.1-1.2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC).

-

Filter off the inorganic salts and concentrate the filtrate.

-

The residue is taken up in an organic solvent, washed with water and brine, and dried.

-

The final product, this compound, is purified by column chromatography or vacuum distillation.

-

Structure Elucidation: Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | m | 2H | Aromatic protons |

| ~6.9-7.0 | t | 1H | Aromatic proton |

| 6.5-7.0 (triplet) | t (J ≈ 74 Hz) | 1H | -OCHF₂ |

| ~2.5 | s | 3H | -SCH₃ |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-ODifluoromethoxy |

| ~140 | C-S |

| ~123 | C-Br |

| ~125, ~120, ~115 | Aromatic CH |

| ~115 (triplet, J ≈ 260 Hz) | -OC HF₂ |

| ~15 | -SC H₃ |

¹⁹F NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -80 to -90 | d | -OCHF₂ |

Mass Spectrometry (Electron Ionization)

| m/z | Interpretation |

| 268/270 | Molecular ion peak (M⁺) with characteristic bromine isotope pattern |

| 253/255 | [M - CH₃]⁺ |

| 217/219 | [M - OCHF₂]⁺ |

| 188 | [M - Br]⁺ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~2920 | Aliphatic C-H stretch (-SCH₃) |

| ~1600, ~1580, ~1470 | Aromatic C=C stretch |

| ~1200-1000 | C-O and C-F stretches (strong) |

| ~700-600 | C-S stretch |

| ~550 | C-Br stretch |

Hypothetical Role in Drug Discovery

Novel halogenated and fluorinated thioanisoles are often synthesized as building blocks or lead compounds in drug discovery programs. The unique combination of substituents in this compound could impart desirable pharmacological properties.

Caption: A generic workflow for the role of a novel compound in drug discovery.

Conclusion

This technical guide provides a theoretical framework for the synthesis and structural elucidation of the novel compound this compound. While no direct experimental data for this molecule currently exists in the public domain, the proposed synthetic pathway and predicted spectroscopic data offer a solid starting point for any research group aiming to synthesize and characterize this and related molecules. The unique combination of functional groups suggests that this compound could be a valuable building block for the development of new pharmaceuticals and functional materials.

Disclaimer: The information provided in this document, particularly regarding experimental protocols and analytical data, is predictive and based on established chemical principles and data from analogous compounds. Actual experimental results may vary. This guide is intended for informational purposes for qualified researchers and should not be used as a substitute for rigorous experimental design and safety assessment.

References

Navigating the Solubility of 3-Bromo-5-(difluoromethoxy)thioanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 3-Bromo-5-(difluoromethoxy)thioanisole. In the absence of specific published quantitative solubility data for this compound, this document provides a comprehensive qualitative assessment of its expected solubility based on an analysis of its constituent functional groups. Furthermore, it outlines a detailed, generalized experimental protocol for the quantitative determination of its solubility in various solvents. This guide also includes a standardized workflow for such an experimental procedure, visualized to aid in laboratory application.

Introduction to this compound

This compound is a substituted aromatic organosulfur compound. Its structure, featuring a brominated phenyl ring, a difluoromethoxy group, and a thioether (thioanisole) moiety, suggests its utility as a chemical intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Understanding the solubility of such a compound is critical for its application in chemical reactions, for purification processes, and for its formulation in various applications.

Predicted Solubility Profile

A qualitative prediction of the solubility of this compound can be derived from the principle of "like dissolves like," by examining its key structural features:

-

Aromatic Thioether Core: The central thioanisole structure is nonpolar and hydrophobic. Thioethers, in general, exhibit poor solubility in water but are typically soluble in a range of organic solvents.[1] Aromatic polyesters that incorporate thioether linkages have demonstrated good solubility in common organic solvents.[2][3]

-

Bromine Substitution: The presence of a bromine atom on the aromatic ring increases the molecular weight and polarizability of the molecule. Halogenated aromatic compounds like bromobenzene are known to be insoluble in water but soluble in organic solvents such as ethanol, diethyl ether, and acetone.[4]

-

Difluoromethoxy Group: The difluoromethoxy (–OCF₂H) group is a unique substituent that can influence a molecule's physicochemical properties. While it increases lipophilicity, the hydrogen atom is acidic enough to act as a hydrogen bond donor.[5] This can slightly enhance solubility in polar aprotic solvents. However, overall, the contribution to water solubility is expected to be minimal.

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data for this compound (e.g., in mg/mL or mol/L) in various solvents is not available in the public domain. To obtain this crucial data, experimental determination is necessary. The following section outlines a standard protocol for this purpose.

Experimental Protocol for Thermodynamic Solubility Determination

The following is a generalized "shake-flask" method, a widely accepted technique for determining the thermodynamic (or equilibrium) solubility of a compound.[6][7]

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetone, dichloromethane)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial (e.g., 5-10 mg). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the selected solvent (e.g., 1 mL) to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Shake the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately filter the aliquot using a syringe filter to remove any remaining undissolved solid. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the filtered sample and the standard solutions using a suitable analytical method, such as HPLC-UV or LC-MS.

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of the compound in the filtered sample by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

Report the solubility in standard units, such as µg/mL, mg/L, or µM.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the thermodynamic solubility determination workflow.

Caption: Workflow for Thermodynamic Solubility Determination.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Collection - Effects of Thioether Content on the Solubility and Thermal Properties of Aromatic Polyesters - Industrial & Engineering Chemistry Research - Figshare [figshare.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. enamine.net [enamine.net]

Navigating the Physicochemical Landscape of Substituted Thioanisoles: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, understanding the physical characteristics of novel compounds is a critical early step in the discovery pipeline. This guide provides an in-depth look at the anticipated physicochemical properties of 3-Bromo-5-(difluoromethoxy)thioanisole, a compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this paper leverages data from structurally similar analogs to build a predictive profile. This approach offers valuable insights for handling, characterization, and further development of this and related chemical entities.

Core Physical Characteristics: A Comparative Analysis

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| 3-Bromo-5-(difluoromethoxy)anisole | 1261446-31-4 | C₈H₇BrF₂O₂ | 253.04 | Not specified | Not specified | Not specified | Not specified |

| 2-Bromo-6-(difluoromethoxy)thioanisole | 1804895-99-5 | C₈H₇BrF₂OS | 269.11 | Not specified | Not specified | Not specified | Not specified |

| 3-Bromothioanisole | 33733-73-2 | C₇H₇BrS | 203.10 | Liquid | 124-125 °C/10 mmHg[1] | 1.51[1] | 1.628[1] |

| 4-Bromothioanisole | 104-95-0 | C₇H₇BrS | 203.10 | Not specified | Not specified | Not specified | Not specified |

| 3-Bromo-5-fluoroanisole | 29578-39-0 | C₇H₆BrFO | 205.02[2] | Colorless to Light yellow clear liquid[3] | Not specified | Not specified | Not specified |

| Thioanisole | 100-68-5 | C₇H₈S | 124.20[4] | Colorless liquid[4] | 193 °C[4] | 1.0533[4] | Not specified |

Data compiled from various chemical supplier databases and public chemical information sources.

Based on these analogs, this compound is expected to be a liquid or a low-melting solid at room temperature. Its molecular weight is calculated to be 285.10 g/mol . The presence of the bromine atom and the difluoromethoxy group will likely result in a higher boiling point and density compared to unsubstituted thioanisole.

Experimental Protocols: Synthesis of Aryl Thioethers

While a specific protocol for the synthesis of this compound is not documented, general methods for the preparation of aryl thioethers are well-established. A common and effective approach involves the nucleophilic substitution of an aryl halide with a thiol or a thiol equivalent.

General Procedure for Thioetherification:

Aryl thioethers can be synthesized through various methods, including the reaction of aryl halides with thiols in the presence of a base, or through metal-catalyzed cross-coupling reactions.[5][6][7] A thiol-free approach utilizing xanthates as a sulfur source offers a more user-friendly alternative.[5]

Illustrative Workflow for Aryl Thioether Synthesis:

Caption: General workflow for the synthesis of aryl thioethers.

Spectroscopic Characterization

The structural confirmation of this compound would rely on standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons, the methylthio group, and the proton of the difluoromethoxy group. The coupling of the fluorine atoms to the proton in the -OCHF₂ group would result in a triplet.

-

¹³C NMR would provide signals for each unique carbon atom, with the carbon of the difluoromethoxy group appearing as a triplet due to C-F coupling.

-

¹⁹F NMR would show a doublet corresponding to the two fluorine atoms of the difluoromethoxy group.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for C-H (aromatic and aliphatic), C-O-C (ether), C-S (thioether), and C-F bonds would be expected.

Safety and Handling

Although a specific Material Safety Data Sheet (MSDS) for this compound is not available, general precautions for handling substituted aromatic bromo and thio compounds should be followed. These compounds are often irritants and may be harmful if ingested or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

Logical Relationships in Compound Characterization

The process of characterizing a novel compound like this compound follows a logical progression from synthesis to detailed analysis.

Caption: Logical workflow for the synthesis and characterization of a novel chemical compound.

References

An In-depth Technical Guide on the Spectroscopic Data of 3-Bromo-5-(difluoromethoxy)thioanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 3-Bromo-5-(difluoromethoxy)thioanisole. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established spectroscopic principles and data from analogous structures to provide a comprehensive and reliable set of predicted data. This information is intended to support research, drug development, and quality control activities.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds and established spectroscopic databases.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.30 - 7.10 | m | - | Aromatic CH |

| ~6.90 | t | ~73 | OCHF₂ |

| ~2.50 | s | - | SCH₃ |

Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-O |

| ~140 | C-S |

| ~124 | C-Br |

| ~125 - 110 | Aromatic CH |

| ~115 (t, J ≈ 260 Hz) | OCF₂ |

| ~15 | SCH₃ |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -80 to -90 | d | ~73 | OCF₂ |

Predicted in CDCl₃ at 376 MHz. Chemical shifts are referenced to CFCl₃ (0 ppm).

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 284/286 | [M]⁺ molecular ion peak (with characteristic ~1:1 ratio for Br isotopes) |

| 269/271 | [M-CH₃]⁺ |

| 237/239 | [M-OCHF₂]⁺ |

| 205 | [M-Br]⁺ |

Predicted for Electron Ionization (EI) Mass Spectrometry. The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Table 5: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretch |

| 2920-2850 | Aliphatic C-H stretch (SCH₃) |

| 1600-1450 | Aromatic C=C stretch |

| 1250-1150 | C-O-C stretch (aryl ether) |

| 1100-1000 | C-F stretch (difluoromethoxy) |

| 700-600 | C-S stretch |

| 600-500 | C-Br stretch |

Predicted for a liquid film or KBr pellet.

Experimental Protocols

The following are detailed, generalized methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol: Nucleophilic Aromatic Substitution

A plausible route for the synthesis of this compound involves the reaction of a suitable aryl halide with a methylthiolate source.

-

Starting Material Preparation: 1,3-Dibromo-5-(difluoromethoxy)benzene would be the key starting material.

-

Reaction Setup: To a solution of 1,3-dibromo-5-(difluoromethoxy)benzene in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), sodium thiomethoxide (NaSMe) is added. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiolate.

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the consumption of the starting material.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with an organic solvent such as ethyl acetate or diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is used. For ¹⁹F NMR, a standard one-pulse experiment is performed.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS for ¹H and ¹³C) or an external standard (CFCl₃ for ¹⁹F).

-

-

Mass Spectrometry:

-

Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For GC-MS analysis, the sample is injected into the gas chromatograph.

-

Ionization: Electron ionization (EI) is typically used for this type of molecule to generate fragment ions and provide structural information.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns. The isotopic distribution for bromine is a key diagnostic feature.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, a KBr pellet can be prepared if the sample is a solid.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded and subtracted from the sample spectrum.

-

Data Interpretation: The absorption bands in the spectrum are assigned to the corresponding functional groups and bond vibrations within the molecule.

-

Visualizations

The following diagrams illustrate the proposed synthetic workflow and the structural-spectroscopic correlations of this compound.

Caption: Proposed workflow for the synthesis and spectroscopic characterization.

Caption: Key structural features and their predicted spectroscopic signals.

Mass Spectrometry of 3-Bromo-5-(difluoromethoxy)thioanisole: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anticipated mass spectrometric behavior of 3-Bromo-5-(difluoromethoxy)thioanisole. Due to the absence of publicly available experimental data for this specific compound, this document leverages established fragmentation patterns of analogous thioanisole derivatives and halogenated aromatic compounds to predict its mass spectrum and fragmentation pathways. This guide is intended to serve as a valuable resource for researchers in the fields of analytical chemistry, drug discovery, and medicinal chemistry who may be working with this or structurally similar molecules.

Predicted Mass Spectrometry Data

The mass spectrometric analysis of this compound is expected to yield a characteristic molecular ion peak and several key fragment ions. The presence of bromine will result in a distinctive isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 Da (corresponding to the 79Br and 81Br isotopes).

Table 1: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (for 79Br) | Proposed Fragment Ion | Formula | Notes |

| 284 | [M]+• | C8H7BrF2OS | Molecular ion |

| 269 | [M - CH3]+ | C7H4BrF2OS+ | Loss of a methyl radical |

| 251 | [M - SH]+ | C8H6BrF2O+ | Characteristic loss of a sulfhydryl radical in thioanisoles[1] |

| 205 | [M - Br]+ | C8H7F2OS+ | Loss of a bromine radical |

| 187 | [M - OCHF2]+ | C7H4BrS+ | Cleavage of the difluoromethoxy group |

| 172 | [M - Br - CH3]+ | C7H4F2OS+ | Subsequent loss of a methyl radical after bromine loss |

| 123 | [C6H4S]+• | C6H4S+• | Thiophenol-like fragment |

Proposed Fragmentation Pathways

The fragmentation of the this compound molecular ion is likely to proceed through several key pathways, as illustrated in the diagram below. These pathways are predicted based on the known fragmentation behavior of thioanisole and its derivatives.[1][2] The initial ionization will form the molecular ion [M]+•. Subsequent fragmentation is expected to involve the loss of the methyl group, the sulfhydryl radical, the bromine atom, and the difluoromethoxy group.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

A general experimental protocol for the mass spectrometric analysis of this compound is outlined below. This protocol is based on standard methods for the analysis of small organic molecules.[3][4][5]

1. Sample Preparation

-

Dissolution: Dissolve the sample in a suitable volatile organic solvent such as methanol, acetonitrile, or dichloromethane to a final concentration of approximately 1 mg/mL.

-

Dilution: For analysis, further dilute the stock solution with the same solvent or a solvent compatible with the ionization technique to a final concentration of 1-10 µg/mL.

-

Filtration: If any particulate matter is present, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the instrument.

2. Instrumentation and Data Acquisition

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

-

Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable ionization techniques for this type of molecule. ESI is generally preferred for polar to moderately polar compounds, while APCI is effective for less polar compounds.

-

Ionization Mode: Both positive and negative ion modes should be evaluated to determine the optimal conditions for generating the molecular ion and characteristic fragment ions.

-

Mass Range: A scan range of m/z 50-500 is appropriate to cover the molecular ion and expected fragments.

-

Collision Energy (for MS/MS): To obtain fragmentation data, tandem mass spectrometry (MS/MS) experiments should be performed. The collision energy should be ramped (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Table 2: Recommended Instrument Settings

| Parameter | Value |

| Ionization Mode | ESI (Positive/Negative) or APCI (Positive/Negative) |

| Capillary Voltage | 3.5 - 4.5 kV (ESI) |

| Cone Voltage | 20 - 40 V |

| Source Temperature | 120 - 150 °C |

| Desolvation Temperature | 350 - 500 °C |

| Desolvation Gas Flow | 600 - 800 L/hr |

| Collision Gas | Argon |

3. Data Analysis

-

Software: Utilize the instrument manufacturer's software for data acquisition and processing.

-

Mass Calibration: Calibrate the mass spectrometer using a suitable standard to ensure high mass accuracy.

-

Data Interpretation: Analyze the acquired spectra to identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for the mass spectrometric analysis of this compound.

Caption: General workflow for mass spectrometry analysis.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Researchers can use this information to design experiments, interpret data, and further investigate the properties and applications of this and related compounds.

References

- 1. Hydrogen transfer-induced S–C rearrangement in the molecular ion of thioanisole derivatives with site-specificity - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

The Rise of Thioanisole Derivatives in Medicinal Chemistry: A Technical Guide to Synthesis, Biological Evaluation, and Pathway Analysis

Introduction: The thioanisole scaffold, characterized by a methylthio group attached to a benzene ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives are being extensively investigated for a wide range of therapeutic applications, owing to their ability to engage with various biological targets. This technical guide provides an in-depth overview of the discovery of novel thioanisole-related derivatives, with a focus on their anticancer properties. We will delve into the synthetic methodologies, detailed experimental protocols for biological evaluation, and an analysis of the signaling pathways they modulate.

Featured Thioanisole Derivatives and their Anticancer Activity

This guide will focus on two exemplary classes of thioanisole-related derivatives that have demonstrated significant potential as anticancer agents: 1,3,4-thiadiazoles as Abl tyrosine kinase inhibitors and 4,5-diarylthiazoles as tubulin polymerization inhibitors.

Quantitative Biological Activity Data

The in vitro anticancer and enzyme inhibitory activities of the selected derivatives are summarized in the tables below.

Table 1: Kinase Inhibition and Antiproliferative Activity of 1,3,4-Thiadiazole Derivative (Compound 1)

| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) |

| 1 | Abl | 0.08 | K562 | 0.15 |

Table 2: Tubulin Polymerization Inhibition and Antiproliferative Activity of Thiazole Derivative (Compound 2)

| Compound ID | Target | IC50 (µM) | Cell Line | Antiproliferative IC50 (nM) |

| 2 | Tubulin Polymerization | 2.1 | MCF-7 | 1.7 |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Therefore, this section provides detailed protocols for the synthesis and biological evaluation of the featured thioanisole derivatives.

Synthesis Protocols

2.1.1. General Synthesis of 2-Benzoylamino-5-(benzylthio)-1,3,4-thiadiazoles (including Compound 1)

This procedure outlines a general method for the synthesis of 1,3,4-thiadiazole derivatives.

-

Step 1: Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole. A mixture of thiocarbohydrazide (1.0 eq) and carbon disulfide (1.2 eq) in ethanol is refluxed for 4-6 hours. The reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried.

-

Step 2: Synthesis of 2-amino-5-(benzylthio)-1,3,4-thiadiazole. To a solution of 2-amino-5-mercapto-1,3,4-thiadiazole (1.0 eq) in a suitable solvent such as DMF, potassium carbonate (1.5 eq) is added, followed by the dropwise addition of benzyl bromide (1.1 eq). The reaction mixture is stirred at room temperature for 12-16 hours. The product is isolated by pouring the reaction mixture into ice-water, followed by filtration and recrystallization.

-

Step 3: Acylation to yield the final product (Compound 1). The 2-amino-5-(benzylthio)-1,3,4-thiadiazole (1.0 eq) is dissolved in pyridine. Benzoyl chloride (1.2 eq) is added dropwise at 0°C. The reaction mixture is stirred at room temperature for 8-12 hours. The product is isolated by pouring the mixture into cold water, followed by filtration, washing with sodium bicarbonate solution, and recrystallization from a suitable solvent.

2.1.2. Synthesis of 2-(N-methylamino)-4-(3,4,5-trimethoxyphenyl)-5-arylthiazoles (including Compound 2)[1]

This procedure describes the synthesis of the thiazole-based tubulin polymerization inhibitors.

-

Step 1: Synthesis of α-bromo-3,4,5-trimethoxyacetophenone. 3,4,5-Trimethoxyacetophenone (1.0 eq) is dissolved in a suitable solvent like chloroform or acetic acid. A solution of bromine (1.0 eq) in the same solvent is added dropwise with stirring. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization.

-

Step 2: Synthesis of the thiazole core. The α-bromo-3,4,5-trimethoxyacetophenone (1.0 eq) and N-methylthiourea (1.1 eq) are refluxed in ethanol for 6-8 hours. The reaction mixture is cooled, and the precipitated product is filtered, washed with ethanol, and dried.

-

Step 3: Suzuki coupling to introduce the 5-aryl group (for Compound 2). The 5-bromo-thiazole derivative from the previous step (1.0 eq), the appropriate arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like sodium carbonate (2.0 eq) are mixed in a solvent system of toluene, ethanol, and water. The mixture is heated under an inert atmosphere at 80-90°C for 12-18 hours. After cooling, the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated. The final product is purified by column chromatography.

Biological Assay Protocols

2.2.1. In Vitro Abl Tyrosine Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of the Abl tyrosine kinase.

-

Reagents and Materials: Recombinant Abl kinase, a suitable peptide substrate (e.g., Abltide), ATP, kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35), test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure:

-

Prepare serial dilutions of the test compound in the kinase assay buffer.

-

In a 96-well plate, add the recombinant Abl kinase and the test compound dilutions.

-

Incubate for a predefined period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. Luminescence is typically measured using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

-

2.2.2. MTT Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[2][3]

-

Cell Seeding: Seed cancer cells (e.g., K562 or MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[2]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).[2]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[2][3]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2.2.3. In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the effect of a compound on the polymerization of tubulin into microtubules.[4][5][6]

-

Reagents: Tubulin protein (>99% pure), tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA), GTP, and a fluorescence reporter or the ability to measure light scattering at 340 nm.[4][5]

-

Procedure:

-

Prepare the tubulin solution on ice.

-

Add serial dilutions of the test compound to a pre-warmed 96-well plate.

-

Initiate the polymerization by adding the cold tubulin solution to the wells.

-

Immediately begin monitoring the increase in fluorescence or absorbance at 340 nm at 37°C over time (e.g., every minute for 60 minutes) using a plate reader.[4][5]

-

Analyze the polymerization curves (absorbance/fluorescence vs. time) to determine the effect of the compound on the rate and extent of tubulin polymerization.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

-

2.2.4. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.[7][8][9][10][11]

-

Cell Treatment: Treat cells (e.g., MCF-7) with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA-binding dye is proportional to the amount of DNA in each cell.

-

Data Analysis: Analyze the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Signaling Pathway and Workflow Diagrams

Visualizing the mechanisms of action and experimental processes is crucial for understanding the data. The following diagrams were generated using the DOT language.

Bcr-Abl Signaling Pathway and Inhibition by Compound 1

References

- 1. Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT assay [bio-protocol.org]

- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 4. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]

- 5. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tubulin polymerization assay [bio-protocol.org]

- 7. Multiparametric flow cytometric analysis in a breast cancer cell line (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flow Cytometry Protocol [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. nanocellect.com [nanocellect.com]

- 11. m.youtube.com [m.youtube.com]

The Difluoromethoxy Group: A Strategic Tool in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for optimizing the druglike properties of bioactive molecules. Among these, the difluoromethoxy group (-OCHF2) has emerged as a uniquely valuable substituent. Its distinct combination of physicochemical and pharmacokinetic properties allows for the fine-tuning of a molecule's lipophilicity, metabolic stability, and target engagement. This guide provides a comprehensive overview of the role of the difluoromethoxy group in bioactive molecules, detailing its impact on molecular properties, its application as a bioisostere, and methods for its synthesis.

Physicochemical Properties of the Difluoromethoxy Group

The introduction of a difluoromethoxy group imparts a unique set of properties to a parent molecule, often striking a favorable balance between the characteristics of its methoxy (-OCH3) and trifluoromethoxy (-OCF3) analogs.

Lipophilicity and Electronic Effects

The difluoromethoxy group is considered a lipophilicity-enhancing substituent, though its impact is nuanced.[1][2] It increases lipophilicity compared to a hydroxyl group and is generally less lipophilic than the trifluoromethoxy group.[3][4] This modulation of lipophilicity is critical for optimizing a drug's solubility, permeability across biological membranes, and overall bioavailability.[3]

Electronically, the two fluorine atoms confer a strong electron-withdrawing nature to the -OCHF2 group. This influences the acidity (pKa) of nearby functional groups. For instance, replacing a methoxy group on a phenol with a difluoromethoxy group increases its acidity (lowers the pKa), which can be critical for modulating target-binding interactions.[4]

Unique Hydrogen Bonding Capability

A defining feature of the difluoromethoxy group is its capacity to act as a hydrogen bond donor.[1][5][6] The highly polarized C-H bond allows it to form hydrogen bonds with acceptor atoms, a characteristic not typically associated with other fluorinated alkyl or alkoxy groups.[5][7] This enables the -OCHF2 group to serve as a bioisostere for functionalities like hydroxyl (-OH), thiol (-SH), and amine (-NH) groups, potentially mimicking key binding interactions while offering improved metabolic stability.[6][7] Studies have determined its hydrogen bond acidity to be comparable to that of thiophenols and anilines.[1][6]

Conformational Influence

The difluoromethoxy group can adopt a conformation orthogonal to an adjacent aromatic ring.[8] This spatial arrangement can enrich the molecule's three-dimensional complexity, potentially leading to additional or enhanced binding interactions within a target's active site.[8] Furthermore, the group's ability to interconvert between a highly lipophilic and a more polar conformation allows it to adapt to changes in its molecular environment.[9]

Data Presentation: Comparative Physicochemical Properties

The following tables summarize key quantitative data, allowing for a clear comparison of the difluoromethoxy group with its common analogs.

Table 1: Comparison of Physicochemical Properties of Aryl Substituents

| Substituent | Hansch-Leo Lipophilicity Parameter (π) | Typical cLogP Contribution (relative to -H) | Impact on Phenol pKa |

| Methoxy (-OCH3) | -0.02 | ~0.26 | 10.21 |

| Difluoromethoxy (-OCHF2) | +0.63 (calculated) | ~0.85 | ~8.52 |

| Trifluoromethoxy (-OCF3) | +1.04 | ~1.30 | 7.97 |

Data compiled from various sources, including calculated values and experimental data for substituted phenols.[10][11][12]

Table 2: Hydrogen Bond Acidity Parameter (A)

| Functional Group | Hydrogen Bond Acidity (A) |

| Ar-OCHF2 | 0.085 - 0.126 |

| Thiophenol (Ar-SH) | ~0.11 |

| Aniline (Ar-NH2) | ~0.10 |

| Phenol (Ar-OH) | ~0.35 |

| Amide (-CONH-) | ~0.40 |

The parameter 'A' is derived from Abraham's solute 1H NMR analysis, where a higher value indicates stronger hydrogen bond donation.[1][2][6]

Pharmacokinetic Profile: Enhancing Metabolic Stability

A primary driver for incorporating the difluoromethoxy group in drug design is the significant enhancement of metabolic stability.[4][13] The methoxy group is a common site of metabolic liability, susceptible to oxidative O-demethylation by cytochrome P450 (CYP450) enzymes.[3] The strong carbon-fluorine bonds in the -OCHF2 group are highly resistant to this enzymatic breakdown, effectively blocking this metabolic pathway.[3][4] This leads to a longer drug half-life, improved bioavailability, and potentially a reduced dosing frequency.[3][13]

Role in Drug Design and Bioisosterism

The unique properties of the difluoromethoxy group make it an excellent bioisosteric replacement for other functional groups during lead optimization.

-

Bioisostere for -OCH3: The most common application is replacing a metabolically labile methoxy group to block O-demethylation and improve pharmacokinetic properties.[4][13]

-

Bioisostere for -OH and -SH: Due to its hydrogen bond donating ability, the -OCHF2 group can mimic the interactions of hydroxyl or thiol groups while offering superior metabolic stability and different lipophilicity.[5][6][7]

Table 3: Examples of Bioactive Molecules Featuring the Difluoromethoxy Group

| Drug/Molecule | Therapeutic Class | Role of the Difluoromethoxy Group |

| Pantoprazole | Proton Pump Inhibitor | Enhances metabolic stability by preventing oxidative metabolism on the benzimidazole ring, contributing to its duration of action.[14][15][16] |

| Roflumilast | PDE4 Inhibitor | Blocks a key site of metabolism, improving the drug's pharmacokinetic profile and preventing the formation of reactive metabolites.[13][17][18] |

| 2-Difluoromethoxyestradiol Derivatives | Anticancer Agents | Serves as a metabolically stable isostere for the 2-methoxy group of 2-methoxyestradiol, preventing in vivo demethylation to potentially estrogenic compounds.[4] |

Experimental Protocols: Synthesis of Difluoromethoxylated Compounds

The introduction of the difluoromethoxy group typically requires specialized synthetic methods. While early approaches often relied on harsh conditions, recent advances in photocatalysis have enabled milder and more versatile late-stage difluoromethoxylation of arenes and heteroarenes.[8][19][20]

Representative Protocol: Photocatalytic Radical Difluoromethoxylation of Arenes

This protocol is adapted from the work of Ngai and colleagues, describing a direct C-H difluoromethoxylation using a redox-active reagent and a photoredox catalyst.[8][19][21]

Materials:

-

Arene or heteroarene substrate (1.0 equiv)

-

1-(difluoromethoxy)-3-methyl-6-nitro-4-(trifluoromethyl)-1H-benzo[d][5][7][14]triazol-3-ium trifluoromethanesulfonate (Difluoromethoxylating Reagent 1a) (1.2 equiv)

-

Ru(bpy)3(PF6)2 (Photocatalyst) (1 mol%)

-

Acetonitrile (MeCN) as solvent (0.1 M)

-

Inert atmosphere (Nitrogen or Argon)

-

Blue LED light source (e.g., 40W, λmax = 450 nm)

Procedure:

-

To an oven-dried reaction vial equipped with a magnetic stir bar, add the arene substrate (0.2 mmol, 1.0 equiv), the difluoromethoxylating reagent 1a (0.24 mmol, 1.2 equiv), and Ru(bpy)3(PF6)2 (0.002 mmol, 1 mol%).

-

Seal the vial with a cap containing a PTFE septum.

-

Evacuate and backfill the vial with nitrogen or argon gas three times to ensure an inert atmosphere.

-

Add acetonitrile (2.0 mL) via syringe.

-

Place the reaction vial approximately 5-7 cm from the blue LED light source and begin vigorous stirring. If necessary, use a fan to maintain the reaction temperature at approximately 25 °C.

-

Irradiate the reaction mixture for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS if desired.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired difluoromethoxylated product(s).

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of the difluoromethoxy group.

Caption: Bioisosteric replacement of a labile methoxy group.

Caption: Experimental workflow for synthesis.

Caption: Inhibition of a signaling pathway by a -OCHF2 drug.

Conclusion

The difluoromethoxy group offers a powerful and versatile strategy for addressing common challenges in drug discovery, particularly metabolic instability. Its unique ability to modulate lipophilicity, engage in hydrogen bonding, and resist enzymatic degradation provides medicinal chemists with a valuable tool for refining the pharmacokinetic and pharmacodynamic profiles of drug candidates. As synthetic methodologies for its introduction continue to advance, the application of the -OCHF2 group is poised to expand, further solidifying its role as a privileged substituent in the design of next-generation therapeutics.

References

- 1. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]

- 2. Difluoromethyl bioisostere: examin ... | Article | H1 Connect [archive.connect.h1.co]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]

- 6. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chimia.ch [chimia.ch]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Pantoprazole | C16H15F2N3O4S | CID 4679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. What is the therapeutic class of Roflumilast? [synapse.patsnap.com]

- 19. Catalytic radical difluoromethoxylation of arenes and heteroarenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 20. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Radical Difluoromethoxylation of Arenes - ChemistryViews [chemistryviews.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Bromo-5-(difluoromethoxy)thioanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthetic protocol for the preparation of 3-Bromo-5-(difluoromethoxy)thioanisole, a potentially valuable building block in medicinal chemistry and drug discovery. The synthesis is designed as a multi-step sequence commencing from commercially available starting materials. The protocols provided herein are based on established chemical transformations and offer guidance on reaction conditions, purification, and characterization of the intermediates and the final product.

Introduction

The incorporation of fluorine-containing functional groups, such as the difluoromethoxy group, into organic molecules is a widely employed strategy in drug design to modulate physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. Similarly, the thioanisole moiety is present in various biologically active compounds. The title compound, this compound, combines these features with a bromine atom that allows for further synthetic diversification through cross-coupling reactions, making it a versatile intermediate for the synthesis of novel chemical entities. This protocol outlines a plausible and robust synthetic pathway to access this compound.

Overall Synthetic Scheme

The synthesis of this compound can be envisioned through a multi-step pathway starting from 3-bromo-5-hydroxyaniline. The key transformations involve the conversion of the aniline to a thiophenol via a diazonium salt, followed by methylation of the thiol and subsequent difluoromethoxylation of the phenol.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-mercaptophenol

This step involves the conversion of 3-bromo-5-hydroxyaniline to the corresponding thiophenol via a diazonium intermediate.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |

| 3-Bromo-5-hydroxyaniline | 55702-33-5 | 188.02 | 10.0 |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 12.0 |

| Sulfuric Acid (H₂SO₄, 98%) | 7664-93-9 | 98.08 | - |

| Potassium Trithiocarbonate (K₂CS₃) | 584-10-1 | 186.38 | 15.0 |

| Diethyl Ether | 60-29-7 | 74.12 | - |

| Hydrochloric Acid (HCl, 2M) | 7647-01-0 | 36.46 | - |

| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - |

Procedure:

-

A solution of 3-bromo-5-hydroxyaniline (1.88 g, 10.0 mmol) in a mixture of concentrated sulfuric acid (2.5 mL) and water (10 mL) is prepared in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The mixture is cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite (0.83 g, 12.0 mmol) in water (5 mL) is added dropwise to the aniline solution while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete diazotization.

-

In a separate flask, a solution of potassium trithiocarbonate (2.79 g, 15.0 mmol) in water (15 mL) is prepared and cooled to 10 °C.

-

The cold diazonium salt solution is added slowly to the potassium trithiocarbonate solution. Vigorous gas evolution (nitrogen) will be observed. The reaction mixture is stirred at room temperature for 2 hours.

-

The mixture is then acidified with 2M HCl to pH 1-2 and heated at 60 °C for 1 hour to hydrolyze the intermediate trithiocarbonate.

-

After cooling to room temperature, the mixture is extracted with diethyl ether (3 x 30 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-bromo-5-mercaptophenol.

Step 2: Synthesis of 3-Bromo-5-hydroxythioanisole

This step involves the selective methylation of the thiol group of 3-bromo-5-mercaptophenol.

Materials and Reagents: